4-Acetamido-3-bromobenzene-1-sulfonyl chloride
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Description
4-Acetamido-3-bromobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7BrClNO3S and a molecular weight of 312.57 g/mol . It is primarily used for research purposes.
Molecular Structure Analysis
The InChI code for 4-Acetamido-3-bromobenzene-1-sulfonyl chloride is 1S/C8H7BrClNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Sulfonamide-Based Medicinal Chemistry
Sulfonamides, including compounds containing sulfonyl groups similar to "4-Acetamido-3-bromobenzene-1-sulfonyl chloride," have been extensively studied for their medicinal and pharmaceutical significance. These compounds are known for a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The synthesis of sulfonamides is straightforward, offering a diversity of derivatives from a variety of amines and sulfonyl chlorides. This flexibility in synthesis facilitates the exploration of sulfonamide compounds in drug development, emphasizing their importance in medicinal chemistry. The sulfonamide group, acting as a non-classical bioisostere for several functional groups, has demonstrated a clear structure-activity relationship, highlighting its potential in designing new therapeutic agents (Azevedo-Barbosa et al., 2020).
properties
IUPAC Name |
4-acetamido-3-bromobenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZVMONOTHFUAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602750 |
Source
|
Record name | 4-Acetamido-3-bromobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-3-bromobenzene-1-sulfonyl chloride | |
CAS RN |
88963-75-1 |
Source
|
Record name | 4-Acetamido-3-bromobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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